molecular formula C22H25ClN4O4 B2638191 Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride CAS No. 2256060-13-4

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride

Cat. No.: B2638191
CAS No.: 2256060-13-4
M. Wt: 444.92
InChI Key: XHCYKRMCZZRISQ-UHFFFAOYSA-N
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Description

Bis(4-(1H-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is a benzimidazole-derived compound characterized by two 1,3-benzodiazole (benzimidazole) moieties linked via butanoic acid chains, with a hydrochloride counterion. The benzimidazole core is a heterocyclic aromatic system known for its role in pharmaceuticals, particularly in anticancer and antiviral agents. The butanoic acid chains enhance solubility in aqueous media, while the hydrochloride salt further improves bioavailability.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2O2.ClH/c2*14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h2*1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCYKRMCZZRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Bis(4-(1H-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is compared below with pharmacopeial benzimidazole derivatives, including Bendamustine hydrochloride and its related compounds (Table 1) .

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Profile Pharmacological Relevance
This compound C₂₂H₂₂ClN₄O₄ 469.89 Bis-benzimidazole, carboxylic acid, HCl High aqueous solubility Potential DNA-targeting agent
Bendamustine Hydrochloride C₁₆H₂₁Cl₂N₃O₂ 394.27 Monobenzimidazole, chloroethylamine, HCl Moderate aqueous solubility FDA-approved alkylating agent (lymphoma)
Bendamustine Related Compound A C₁₆H₂₃N₃O₄ 321.38 Bis(2-hydroxyethyl)amino, carboxylic acid High polarity, hydrophilic Synthetic impurity; low bioactivity
Bendamustine Related Compound B C₁₆H₂₁N₃O₃ 303.36 Morpholino, carboxylic acid Moderate solubility Intermediate in synthesis
Bendamustine Related Compound C C₁₈H₂₇N₃O₄ 349.43 Ethyl ester, bis(2-hydroxyethyl)amino Lipophilic Prodrug potential

Key Comparative Insights:

Structural Complexity: The target compound’s bis-benzimidazole architecture distinguishes it from mono-benzimidazole analogs like Bendamustine. This may enhance DNA-binding affinity through dual intercalation or cross-linking, though its higher molecular weight (469.89 vs. 394.27 for Bendamustine) could reduce cellular uptake .

Solubility : The carboxylic acid groups and hydrochloride salt confer superior aqueous solubility compared to Bendamustine’s chloroethylamine group and Related Compound C’s ester .

Pharmacological Potential: While Bendamustine is a clinically validated alkylating agent, the bis-benzimidazole structure of the target compound suggests a distinct mechanism, possibly akin to bis-intercalators (e.g., bisanthramides) or topoisomerase inhibitors.

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